4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo and chloro phenyl group. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
4-(4-Chlorophenyl)pyrrolidin-2-one: This compound lacks the bromo group and has different biological activities.
Pyrrolidin-2-one: The parent compound without any phenyl substitution, which has a different chemical reactivity and biological profile.
Pyrrolizines and Pyrrolidine-2,5-diones: These compounds have similar structural features but differ in their biological activities and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrClNO |
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Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(2-bromo-4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
CZUFHDGKDZJICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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